molecular formula C19H21N3O3S B2554714 N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260953-44-3

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2554714
CAS No.: 1260953-44-3
M. Wt: 371.46
InChI Key: UAPSPEFJZQMDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 3-(2-methylpropyl) group and an N-benzyl acetamide side chain. The thienopyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, with two ketone groups at positions 2 and 4. The isobutyl (2-methylpropyl) substituent at position 3 and the N-benzyl acetamide moiety at position 1 contribute to its structural uniqueness.

Properties

IUPAC Name

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13(2)11-22-18(24)17-15(8-9-26-17)21(19(22)25)12-16(23)20-10-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPSPEFJZQMDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound belongs to the class of thienopyrimidines and features a thieno[3,2-d]pyrimidine core. Its molecular formula is C₁₅H₁₈N₂O₃S, with a molecular weight of approximately 302.38 g/mol. The structure is characterized by the presence of a benzyl group and a 2-methylpropyl substituent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

Compound DPPH Scavenging Activity (%) IC50 (µg/mL)
N-benzyl-...93.75 ± 0.477.12 ± 2.32

The compound's antioxidant capacity was assessed using various assays including DPPH and ABTS radical scavenging tests. It showed superior activity compared to established antioxidants like butylated hydroxyanisole (BHA) .

Anti-inflammatory Activity

In addition to its antioxidant effects, the compound has demonstrated anti-inflammatory properties. It inhibits the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory process.

Compound LOX Inhibition (IC50)
N-benzyl-...10 µM

This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

In a study assessing its impact on breast cancer cells (MCF-7), the compound exhibited a dose-dependent reduction in cell viability.

Concentration (µM) Cell Viability (%)
1080
2560
5040

These results highlight its potential as a chemotherapeutic agent .

The biological activities of this compound are likely attributed to its ability to modulate oxidative stress pathways and inhibit pro-inflammatory mediators. The thienopyrimidine scaffold may interact with various biological targets, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C20H24N3O3S 386.5 Thienopyrimidine dione, isobutyl, N-benzyl acetamide
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide C14H15N3O2S 297.4 Pyrimidinone, thioether linkage, N-benzyl acetamide
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide C22H29N3O4 399.2 Pyridine, propylacetamido, dimethoxyphenethyl
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide C18H19NO2 281.3 Diphenylpropyl, acetamide, anti-conformation of substituents

Physicochemical Properties

  • Melting Points: ’s compound is a crystalline solid (mp 196°C), while ’s derivative melts at 166–168°C. The target compound’s melting point is unreported but likely influenced by its rigid thienopyrimidine core .
  • Physical State : ’s compound is a deep yellow oil, contrasting with the solid-state nature of the target and ’s compound, reflecting differences in molecular symmetry and intermolecular forces (e.g., hydrogen bonding in crystalline solids) .

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepSolventCatalystYield (%)Purity (%)Reference
CyclocondensationEthanolNone5290
AlkylationDMFK₂CO₃6895
Acetamide CouplingDCMHATU7598

Q. Table 2: Biological Activity of Structural Analogs

Analog StructureTargetIC₅₀ (µM)Reference
4-Fluoro-benzyl derivativeCDK20.8
N-Cyclohexyl acetamideEGFR2.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.